3-[[3-amino-6-[[2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-1-hydroxyethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]hexanoyl]amino]propyl-dimethylsulfanium
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Overview
Description
Tallysomycin S(sub 2a) copper complex is a derivative of the tallysomycin family, which belongs to the bleomycin group of antitumor antibiotics. These compounds are known for their potent antitumor and antimicrobial activities. The copper complex form of tallysomycin S(sub 2a) enhances its biological activity, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tallysomycin S(sub 2a) copper complex involves the biosynthesis of tallysomycin derivatives through precursor amine-feeding fermentation. Specific diamines are incorporated into the tallysomycin structure, resulting in various biosynthetic derivatives . The copper complex is then formed by chelating the tallysomycin derivative with copper ions. The process typically involves dissolving the tallysomycin derivative in an aqueous solution and adding a copper salt, such as copper(II) chloride, under controlled pH conditions .
Industrial Production Methods
Industrial production of tallysomycin S(sub 2a) copper complex follows similar biosynthetic routes but on a larger scale. Fermentation broths of Streptoalloteichus hindustanus are used to produce tallysomycin derivatives, which are then isolated and purified. The copper complex is formed by adding copper salts to the purified tallysomycin derivative under optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tallysomycin S(sub 2a) copper complex undergoes various chemical reactions, including oxidation, reduction, and substitution. The copper ion plays a crucial role in these reactions, often acting as a catalyst or a reactant.
Common Reagents and Conditions
Common reagents used in reactions involving tallysomycin S(sub 2a) copper complex include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the complex .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the tallysomycin complex, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Tallysomycin S(sub 2a) copper complex has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tallysomycin S(sub 2a) copper complex is similar to that of bleomycin. It involves the production of hydroxyl radicals, which induce strand breaks in DNA. The copper ion enhances this activity by facilitating the redox reactions necessary for radical formation. The complex binds to DNA, and in the presence of oxygen, it generates reactive oxygen species that cause DNA damage, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Bleomycin: Another member of the bleomycin family, known for its antitumor activity.
Tallysomycin A and B: Other derivatives of tallysomycin with similar structures but different terminal amine moieties.
Copper(II) complexes: Various copper(II) complexes with antimicrobial and antitumor activities.
Uniqueness
Tallysomycin S(sub 2a) copper complex is unique due to its enhanced biological activity compared to other tallysomycin derivatives. The presence of the copper ion not only increases its antimicrobial and antitumor properties but also provides a valuable tool for studying metal-ligand interactions and the mechanisms of action of metal-based drugs .
Properties
CAS No. |
77368-65-1 |
---|---|
Molecular Formula |
C66H105N20O27S3+ |
Molecular Weight |
1706.9 g/mol |
IUPAC Name |
3-[[3-amino-6-[[2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-1-hydroxyethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]hexanoyl]amino]propyl-dimethylsulfanium |
InChI |
InChI=1S/C66H104N20O27S3/c1-23-40(83-55(85-53(23)71)29(14-36(69)91)77-16-28(68)54(72)101)57(103)84-42(50(30-17-74-22-78-30)110-65-52(46(97)43(94)34(18-87)109-65)111-64-48(99)51(112-66(73)106)44(95)35(19-88)108-64)59(105)79-24(2)33(90)15-38(93)82-41(25(3)89)58(104)86-60(113-63-47(98)45(96)39(70)26(4)107-63)49(100)62-81-32(21-115-62)61-80-31(20-114-61)56(102)76-10-7-9-27(67)13-37(92)75-11-8-12-116(5)6/h17,20-22,24-29,33-35,39,41-52,60,63-65,77,87-90,94-100H,7-16,18-19,67-68,70H2,1-6H3,(H14-,69,71,72,73,74,75,76,78,79,82,83,84,85,86,91,92,93,101,102,103,104,105,106)/p+1 |
InChI Key |
OBANNAIFKNMTDV-UHFFFAOYSA-O |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCC(CC(=O)NCCC[S+](C)C)N)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N |
Origin of Product |
United States |
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